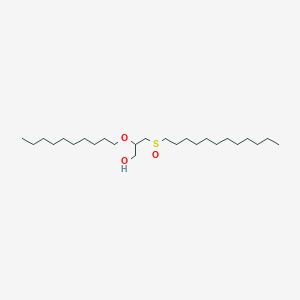
1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a propanol backbone with decyloxy and dodecylsulfinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)- can be achieved through a multi-step process involving the following key steps:
Sulfoxidation: The dodecylsulfinyl group can be introduced through the oxidation of a dodecyl thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of esters and ethers.
Scientific Research Applications
1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-2-propanol: Used as a solvent and in surface coatings.
1-Propanol: A simple alcohol used as a solvent and in chemical synthesis.
Properties
CAS No. |
189140-26-9 |
|---|---|
Molecular Formula |
C25H52O3S |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
2-decoxy-3-dodecylsulfinylpropan-1-ol |
InChI |
InChI=1S/C25H52O3S/c1-3-5-7-9-11-13-14-16-18-20-22-29(27)24-25(23-26)28-21-19-17-15-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
NCLIHLTVVRJTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)CC(CO)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















